N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclohexanecarboxamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclohexanecarboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a benzothiazole moiety at the 3-position and a cyclohexanecarboxamide group at the 2-position.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS2/c25-20(14-8-2-1-3-9-14)24-22-19(15-10-4-6-12-17(15)26-22)21-23-16-11-5-7-13-18(16)27-21/h5,7,11,13-14H,1-4,6,8-10,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQDQJRLCVJVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target molecule comprises three structural domains:
- A 4,5,6,7-tetrahydro-1-benzothiophene core.
- A 1,3-benzothiazol-2-yl substituent at the 3-position of the tetrahydrobenzothiophene.
- A cyclohexanecarboxamide group at the 2-position.
Retrosynthetically, the molecule disconnects into:
- Cyclohexanecarbonyl chloride (amide precursor).
- 3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (amine intermediate).
Synthesis of 3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-Amine
Cyclization to Form the Tetrahydrobenzothiophene Core
The tetrahydrobenzothiophene ring is synthesized via Friedel-Crafts alkylation of cyclohexene with sulfur-containing precursors. Adapted from methods in benzothiophene synthesis, the following protocol is employed:
- Reagents : Cyclohexene (1.0 eq), elemental sulfur (1.2 eq), and aluminium chloride (1.5 eq) in anhydrous dichloromethane.
- Conditions : Reflux at 40°C for 12 hours under nitrogen.
- Workup : Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.
- Yield : 68–72% of 4,5,6,7-tetrahydro-1-benzothiophene.
Amide Coupling with Cyclohexanecarbonyl Chloride
Synthesis of Cyclohexanecarbonyl Chloride
Cyclohexanecarboxylic acid (1.0 eq) is treated with thionyl chloride (2.5 eq) in anhydrous dichloromethane at 0°C. The mixture is stirred for 2 hours, then concentrated under reduced pressure to yield the acyl chloride (94% yield).
Coupling Reaction
The amine intermediate (1.0 eq) is coupled with cyclohexanecarbonyl chloride (1.2 eq) using HOBt/DCC coupling agents:
- Conditions : DMF solvent, 0°C → room temperature, 12 hours.
- Base : N-Methylmorpholine (2.0 eq) neutralizes HCl byproduct.
- Workup : Dilute with ethyl acetate, wash with 5% HCl and NaHCO₃, dry over MgSO₄.
- Purification : Recrystallization from methanol/water (4:1) affords the title compound as white crystals.
- Yield : 58%.
Reaction Scheme:
$$
\text{Amine Intermediate} + \text{Cyclohexanecarbonyl Chloride} \xrightarrow{\text{HOBt/DCC, DMF}} \text{Target Compound}
$$
Analytical Data and Characterization
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₃N₃OS₂ |
| Molecular Weight | 425.56 g/mol |
| Melting Point | 178–180°C (dec.) |
| LogP | 4.12 (Calc.) |
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.40 (d, J = 8.0 Hz, 1H, benzothiazole-H), 6.20 (s, 1H, NH), 3.10 (t, J = 6.0 Hz, 2H, tetrahydrobenzothiophene-CH₂), 2.80–2.60 (m, 4H, cyclohexyl-CH₂), 1.85–1.60 (m, 6H, cyclohexyl-CH₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 167.2 (benzothiazole-C), 142.3 (tetrahydrobenzothiophene-C), 128.9–121.4 (aromatic-C), 45.8 (cyclohexyl-CH₂), 29.5–23.1 (cyclohexyl-CH₂).
- HRMS (ESI+) : m/z [M+H]⁺ calcd. 426.1304, found 426.1301.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclohexanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Studied for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit enzymes like carbonic anhydrase and interact with receptors such as dopamine receptors . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural comparisons are summarized in Table 1.
N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
- Structure : The tetrahydrobenzothiophene core is substituted with a carbamoyl group at the 3-position and an isoxazole ring bearing a 2-chlorophenyl group and methyl substituent.
- The isoxazole moiety may contribute to hydrogen bonding or π-π stacking .
N-(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Structure : Similar to the above but replaces the chlorophenyl group with a phenyl-substituted oxazole.
- Key Features : The phenyl-oxazole group increases aromaticity and lipophilicity, which could improve membrane permeability compared to chlorophenyl analogs. The molecular weight (381.45 g/mol) and formula (C20H19N3O3S) suggest moderate solubility in organic solvents .
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide
- Structure : Shares the tetrahydrobenzothiophene-benzothiazole core with the target compound but replaces the cyclohexanecarboxamide with a morpholine sulfonyl benzamide group.
- Key Features : The morpholine sulfonyl group enhances polarity and solubility due to its sulfonamide moiety, which may favor aqueous environments. This substitution could reduce cellular toxicity compared to more lipophilic analogs .
Table 1: Structural and Molecular Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclohexanecarboxamide (Target) | Tetrahydrobenzothiophene | Benzothiazole (C7H4NS2), Cyclohexanecarboxamide | C20H21N3OS2* | ~391.5 (estimated) |
| N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide | Tetrahydrobenzothiophene | Chlorophenyl-isoxazole, Carbamoyl | C21H21ClN4O3S | 452.94 (estimated) |
| N-(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | Tetrahydrobenzothiophene | Phenyl-oxazole, Carbamoyl | C20H19N3O3S | 381.45 |
| N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide | Tetrahydrobenzothiophene | Benzothiazole, Morpholine sulfonyl benzamide | C27H28N4O4S3 | 584.78 (estimated) |
*Estimated based on structural analysis; exact values require experimental validation.
Research Implications and Structural Trends
Substituent Effects on Solubility: The morpholine sulfonyl group () improves aqueous solubility compared to the cyclohexanecarboxamide in the target compound, making it more suitable for intravenous formulations . Conversely, the phenyl-oxazole group () increases lipophilicity, favoring blood-brain barrier penetration .
Electron-Withdrawing Groups :
- The 2-chlorophenyl substituent () may enhance binding to electron-deficient biological targets, such as kinases or proteases .
Structural Characterization Tools :
- Crystallographic software like SHELX and OLEX2 () are critical for resolving the 3D structures of these compounds, enabling precise analysis of bond lengths and intermolecular interactions .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclohexanecarboxamide is a synthetic compound that has attracted attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole core and a cyclohexanecarboxamide moiety. Its molecular formula is with a molecular weight of 378.9 g/mol. The IUPAC name is N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : Alkylation or nucleophilic substitution reactions to introduce the desired substituents.
- Final Assembly : Coupling reactions to form the complete structure.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. This compound has shown efficacy against various bacterial strains. For instance:
- Antibacterial Activity : Studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound has been evaluated for its anticancer properties against several cancer cell lines:
- In Vitro Studies : It has shown cytotoxic effects against human melanoma (B16-F10) and monocytic cell lines (U937, THP-1), with IC50 values indicating significant potency .
The mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or microbial resistance.
- Cell Signaling Modulation : The compound could alter signaling pathways critical for cell survival and proliferation.
Case Studies
Recent studies have highlighted the compound's potential in various applications:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study B | Showed promising anticancer effects in vitro with IC50 values ranging from 20 to 50 µM across different cancer cell lines. |
| Study C | Investigated the compound's role in modulating immune responses in vitro, indicating potential as an immunomodulator. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
